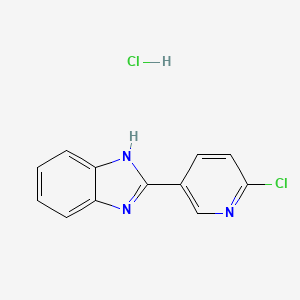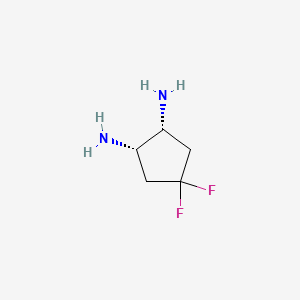![molecular formula C9H15FN4O4S2 B13512611 4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride](/img/structure/B13512611.png)
4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride is a complex organic compound that features both piperazine and pyrrolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl fluoride moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can result in the formation of sulfonamides or sulfonate esters.
Aplicaciones Científicas De Investigación
4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: This compound shares the pyrrolidine ring and has similar biological activity.
Piperazine derivatives: Compounds like trimetazidine and ranolazine also feature the piperazine ring and are used in medicinal chemistry.
Uniqueness
4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride is unique due to its combination of both piperazine and pyrrolidine rings, along with the sulfonyl fluoride group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H15FN4O4S2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-(3-cyanopyrrolidin-1-yl)sulfonylpiperazine-1-sulfonyl fluoride |
InChI |
InChI=1S/C9H15FN4O4S2/c10-19(15,16)12-3-5-13(6-4-12)20(17,18)14-2-1-9(7-11)8-14/h9H,1-6,8H2 |
Clave InChI |
TWONSNNCIRSROC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C#N)S(=O)(=O)N2CCN(CC2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)


![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)


![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
![1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B13512585.png)


